molecular formula C8H9KNO2 B090887 N-Phenylglycine potassium salt CAS No. 19525-59-8

N-Phenylglycine potassium salt

Cat. No. B090887
CAS RN: 19525-59-8
M. Wt: 190.26 g/mol
InChI Key: CZNJCUMJHDYOHK-UHFFFAOYSA-N
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Description

N-Phenylglycine potassium salt (NPGK) is an important organic compound that has been used in scientific research for a variety of purposes. It is a salt of the amino acid glycine and the aromatic compound phenyl, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • N-Phenylglycine potassium salt (potassium dl-phenylglycinate) exhibits potential applications in biological and medical systems, particularly in alkali ions transport. Its crystal structure and vibrational properties provide insights into its interaction with biological molecules (Ilczyszyn et al., 2009).

  • N-Phenylglycine serves as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization. This property is critical in material sciences, especially in polymerization processes (Zhang et al., 2018).

  • The adsorption properties of potassium N-phenylglycine on hydroxyapatite are significant in understanding its role in medical applications, such as in dental prosthetics. The study highlights the influence of solvents and ionic charge on its adsorption behavior (Misra, 1996).

  • N-Phenylglycine-based complexes, particularly iron cations with N-phenylglycinate, play a crucial role in dental adhesion, enhancing the bonding of restorative composites to dentin and enamel (Bowen & Misra, 1986).

  • The polymeric forms of N-Phenylglycine, such as polyaniline copolymers of aniline and N-phenylglycine, have been explored for their improved solubility and conductivity properties. These characteristics are vital in electronic and material applications (Lei & Su, 2007).

  • N-Phenylglycine's role in the immobilization of glucose oxidase on poly(N-phenylglycine) films for amperometric glucose sensing demonstrates its potential in biosensor technology. The study indicates its utility in developing efficient and sensitive glucose sensors (Homma et al., 2014).

Safety and Hazards

N-Phenylglycine potassium salt should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Dust formation should be avoided. It should not be ingested or inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Phenylglycine potassium salt can be achieved through a reaction between N-Phenylglycine and potassium hydroxide.", "Starting Materials": [ "N-Phenylglycine", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve N-Phenylglycine in water to form a solution", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with water", "Dry the product to obtain N-Phenylglycine potassium salt" ] }

CAS RN

19525-59-8

Molecular Formula

C8H9KNO2

Molecular Weight

190.26 g/mol

IUPAC Name

potassium;2-anilinoacetate

InChI

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);

InChI Key

CZNJCUMJHDYOHK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.[K]

Other CAS RN

19525-59-8

Related CAS

103-01-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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